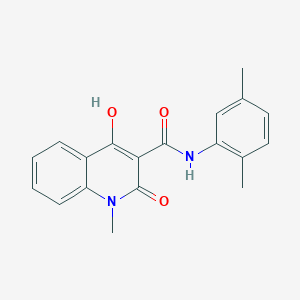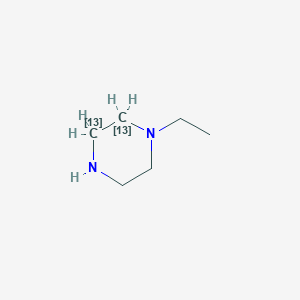
1-ethyl-(5,6-13C2)1,4-diazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-(5,6-13C2)1,4-diazinane is a nitrogen-containing heterocyclic compound. It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms. The compound is isotopically labeled with carbon-13 at the 5 and 6 positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-(5,6-13C2)1,4-diazinane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable dicarbonyl compound, followed by cyclization to form the diazinane ring. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled precursors in the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-(5,6-13C2)1,4-diazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atoms in the diazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the diazinane ring.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-(5,6-13C2)1,4-diazinane has several applications in scientific research:
Chemistry: It is used as a model compound in NMR spectroscopy studies due to its isotopic labeling.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-ethyl-(5,6-13C2)1,4-diazinane involves its interaction with various molecular targets. The nitrogen atoms in the diazinane ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The isotopic labeling with carbon-13 allows for detailed studies of these interactions using NMR spectroscopy, providing insights into the compound’s behavior at the molecular level.
Vergleich Mit ähnlichen Verbindungen
1,4-Diazinane: The parent compound without the ethyl group or isotopic labeling.
1-Ethyl-1,3-diazinane-2,4,6-trione: A structurally related compound with different functional groups.
5-Ethyl-1,3-diazinane-2,4,6-trione: Another related compound with variations in the ring structure and functional groups.
Uniqueness: 1-Ethyl-(5,6-13C2)1,4-diazinane is unique due to its specific isotopic labeling, which makes it particularly valuable for NMR spectroscopy studies. This labeling allows researchers to track the compound’s behavior and interactions in complex systems, providing detailed insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
116.17 g/mol |
IUPAC-Name |
1-ethyl-(5,6-13C2)1,4-diazinane |
InChI |
InChI=1S/C6H14N2/c1-2-8-5-3-7-4-6-8/h7H,2-6H2,1H3/i3+1,5+1 |
InChI-Schlüssel |
WGCYRFWNGRMRJA-ZIEKVONGSA-N |
Isomerische SMILES |
CCN1CCN[13CH2][13CH2]1 |
Kanonische SMILES |
CCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


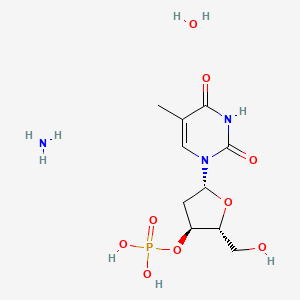
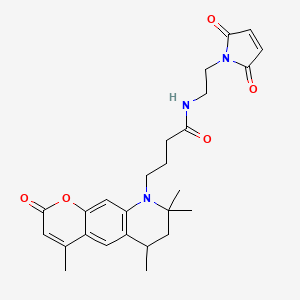
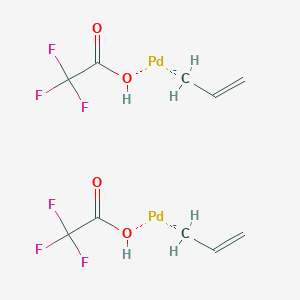
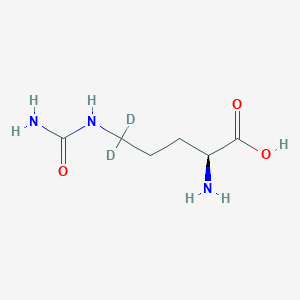
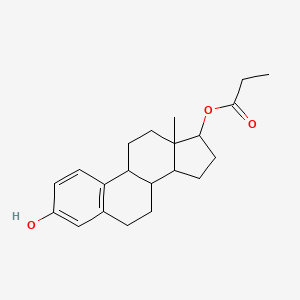

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

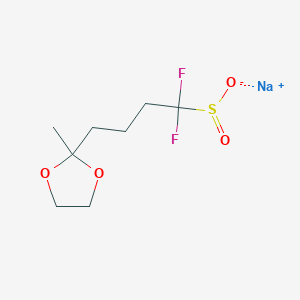
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)
